molecular formula C18H17N3O2S B2556228 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1421468-93-0

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2556228
CAS No.: 1421468-93-0
M. Wt: 339.41
InChI Key: DVOLEJQNUREZSJ-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzothiadiazole ring, a cyclopropyl group, and a phenylethyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-NAPHTHAMIDE
  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2-PHENOXYPROPANAMIDE
  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(METHYLSULFONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE stands out due to its benzothiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity or binding characteristics.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(12-6-9-15-16(10-12)21-24-20-15)19-11-18(23,14-7-8-14)13-4-2-1-3-5-13/h1-6,9-10,14,23H,7-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOLEJQNUREZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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